2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one
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Overview
Description
2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. This is achieved by reacting 2-methoxyphenylamine with piperazine under controlled conditions. The resulting intermediate is then coupled with a chromenone derivative through a carbonylation reaction, often using a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as a ligand for alpha1-adrenergic receptors, it binds to these G-protein-coupled receptors, modulating their activity and influencing physiological processes such as smooth muscle contraction . The compound’s structure allows it to fit into the receptor’s binding site, stabilizing specific conformations and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: Shares structural similarities and targets the same receptor class.
Uniqueness
2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one is unique due to its chromenone core, which imparts additional chemical reactivity and potential biological activity compared to other arylpiperazine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H24N2O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7,8-dimethylchromen-4-one |
InChI |
InChI=1S/C23H24N2O4/c1-15-8-9-17-19(26)14-21(29-22(17)16(15)2)23(27)25-12-10-24(11-13-25)18-6-4-5-7-20(18)28-3/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
LDOVLAWZKYXFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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